molecular formula C18H18N4O2 B11975436 N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide

N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11975436
M. Wt: 322.4 g/mol
InChI Key: CZNFFIKFAMTAGP-VXLYETTFSA-N
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Description

N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of Schiff bases, which are typically formed by the condensation of primary amines with carbonyl compounds. The presence of the naphthyl group and the pyrazole ring in its structure contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 3-isopropyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the Schiff base. The reaction mixture is then cooled, and the resulting product is filtered and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the Schiff base to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific conditions like elevated temperatures or acidic/basic environments.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Conversion to the corresponding amine.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and material science applications.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This interaction can influence various biochemical pathways, leading to its observed biological activities. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide can be compared with other similar Schiff bases and hydrazide derivatives:

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C18H18N4O2/c1-11(2)15-9-16(21-20-15)18(24)22-19-10-14-13-6-4-3-5-12(13)7-8-17(14)23/h3-11,23H,1-2H3,(H,20,21)(H,22,24)/b19-10+

InChI Key

CZNFFIKFAMTAGP-VXLYETTFSA-N

Isomeric SMILES

CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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